molecular formula C16H15NO2S B3045375 3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one CAS No. 105774-63-8

3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one

Cat. No.: B3045375
CAS No.: 105774-63-8
M. Wt: 285.4 g/mol
InChI Key: WCNWGJXFJDMLIO-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one” is a complex organic molecule. It likely contains a thiazolidinone group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . The methoxyphenyl and phenyl groups suggest aromatic properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization processes .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazolidinone group, the phenyl group, and the methoxyphenyl group .

Scientific Research Applications

Molecular Structure Analysis

3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one and its derivatives have been extensively studied for their molecular structures. For instance, research on a similar compound, 3-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)-2-(4-methylphenyl)-thiazolidin-4-one, revealed its crystallization in the orthorhombic system, highlighting significant intermolecular hydrogen bonding (Doreswamy et al., 2009). Similarly, the crystal structure of another analog, 3-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)-2-(4-hydroxyphenyl)-thiazolidin-4-one, was studied, providing insights into the monoclinic system and its molecular interactions (Iyengar et al., 2006).

Antimicrobial Activity

Research has focused on the antimicrobial properties of thiazolidin-4-one derivatives. Studies have shown that compounds like 2-{4-(2-{5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-pyrazol-1-yl}-2-oxoethoxy)phenyl}-3-(substituted phenyl)-1,3-thiazolidin-4-one exhibit significant antibacterial and antifungal activities (Patel et al., 2013). Another study on bioactive venlafaxine analogs, including thiazolidin-4-ones, reported potent antimicrobial activity against various pathogenic strains (Kavitha et al., 2006).

Anti-Bacterial Synthesis and Mode-of-Action

Novel bioactive thiazolidin-4-ones synthesized using nano-MoO3 have been studied for their anti-bacterial activity. For example, 3-(benzo[d]isoxazol-3-yl)-2-(3-methoxyphenyl)thiazolidine-4-one showed significant inhibitory activity against Salmonella typhi. The study also included in silico target prediction and docking, providing insights into the compound's mode-of-action (Kumar et al., 2016).

Crystallography and Structural Studies

Various studies have focused on the crystallographic analysis of thiazolidin-4-one derivatives. For instance, the synthesis and structural investigation of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one highlighted the importance of X-ray powder diffraction and theoretical analysis in understanding these compounds' molecular structure (Rahmani et al., 2017).

Future Directions

The potential applications of this compound would depend on its specific properties and activities. Thiazolidinone derivatives are a focus of research in medicinal chemistry due to their diverse biological activities, suggesting potential future directions in drug discovery .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-19-14-9-7-13(8-10-14)17-15(18)11-20-16(17)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNWGJXFJDMLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383840
Record name 4-Thiazolidinone, 3-(4-methoxyphenyl)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

105774-63-8
Record name 4-Thiazolidinone, 3-(4-methoxyphenyl)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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